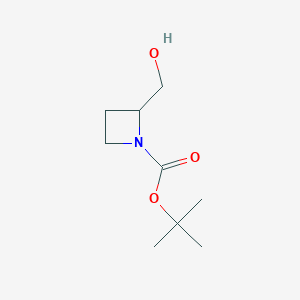

tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h7,11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRUXUKRGUFEKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564418 | |

| Record name | tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174346-82-8 | |

| Record name | tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate from N-Boc-azetidine-2-carboxylic acid

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry, from N-Boc-azetidine-2-carboxylic acid. The primary focus of this document is the reduction of the carboxylic acid moiety to a primary alcohol.

Introduction

N-Boc-azetidine-2-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid derivative. Its conversion to this compound provides a key intermediate for the synthesis of various biologically active molecules and pharmaceutical compounds. The core of this transformation lies in the selective reduction of the carboxylic acid group in the presence of the tert-butyloxycarbonyl (Boc) protecting group. This guide details a common and effective method for this synthesis and briefly discusses alternative approaches.

Primary Synthesis Pathway: Reduction using Borane-Methyl Sulfide Complex

The reduction of N-Boc-azetidine-2-carboxylic acid to its corresponding alcohol is efficiently achieved using a borane-methyl sulfide complex (BMS). This reagent is a stable and convenient source of diborane, which is a powerful reducing agent for carboxylic acids.

Reaction Scheme

Caption: Overall reaction scheme for the reduction.

Experimental Protocol

A detailed experimental procedure for the synthesis is provided below, based on established methods.[1]

-

Reaction Setup: To a solution of N-Boc-azetidine-2-carboxylic acid (1.45 g, 7.21 mmol) in anhydrous tetrahydrofuran (THF, 12 mL), add borane-methyl sulfide complex (10 M, 3 mL) slowly and dropwise at 0 °C under an inert atmosphere.

-

Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 3 hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of methanol (10 mL) at 0 °C to decompose any excess borane complex.

-

Work-up: Dilute the quenched reaction mixture with dichloromethane (100 mL). Wash the organic phase with water (3 x 40 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting colorless oil, this compound (1.25 g), can be further purified by flash chromatography if necessary.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | N-Boc-azetidine-2-carboxylic acid | [1] |

| Molar Amount of Starting Material | 7.21 mmol | [1] |

| Reducing Agent | Borane-methyl sulfide complex (10 M) | [1] |

| Volume of Reducing Agent | 3 mL | [1] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 3 hours | [1] |

| Quenching Agent | Methanol | [1] |

| Extraction Solvent | Dichloromethane | [1] |

| Product | This compound | [1] |

| Yield | 1.25 g (approx. 92%) | [1] |

| Appearance | Colorless oil | [1] |

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Alternative Reduction Methods

While the borane-methyl sulfide complex is a highly effective reagent, other methods for the reduction of N-protected amino acids to their corresponding alcohols are available and may be suitable depending on laboratory resources and substrate compatibility.

-

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[2][3][4] However, it is highly reactive and requires stringent anhydrous conditions.[4] The reaction is typically carried out in dry ether or THF, followed by a careful workup with a dilute acid.[4]

-

Sodium Borohydride (NaBH₄) in combination with an activating agent: Sodium borohydride alone is generally not reactive enough to reduce carboxylic acids.[2][4] However, its reactivity can be enhanced by converting the carboxylic acid into a more reactive intermediate. Common strategies include:

-

Mixed Anhydride Formation: Reacting the N-protected amino acid with ethyl chloroformate to form a mixed anhydride, which is then reduced with NaBH₄.[5]

-

Activation with Cyanuric Chloride (TCT): The carboxylic acid can be activated with TCT, followed by reduction with NaBH₄ or a borohydride exchange resin.[6]

-

-

Catalytic Hydrogenation: Although less common for this specific transformation, catalytic hydrogenation under high pressure and temperature can reduce carboxylic acids to alcohols.[7] This method may offer advantages in terms of safety and scalability but often requires optimization of catalysts and reaction conditions.

Conclusion

The synthesis of this compound from N-Boc-azetidine-2-carboxylic acid is a straightforward yet crucial transformation in synthetic organic chemistry. The use of borane-methyl sulfide complex provides a reliable and high-yielding method. Researchers can also consider alternative reducing agents based on the specific requirements of their synthetic route. This guide provides the necessary technical details to successfully perform this synthesis.

References

- 1. 2-HYDROXYMETHYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 174346-82-8 [chemicalbook.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Reduction of carboxylic acids to alcohols [quimicaorganica.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 6. jocpr.com [jocpr.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-2-azetidinemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Boc-2-azetidinemethanol, a valuable building block in medicinal chemistry and drug development. This document details its known physical and chemical characteristics, provides experimental protocols for its synthesis and analysis, and includes visualizations for key workflows.

Core Physicochemical Properties

N-Boc-2-azetidinemethanol, particularly the (S)-enantiomer, is a chiral synthetic intermediate. Its Boc-protecting group makes it suitable for use in peptide synthesis and the construction of complex molecular architectures.

Quantitative Data Summary

The following tables summarize the available quantitative physicochemical data for N-Boc-2-azetidinemethanol and related compounds for comparative purposes.

| Property | (S)-N-Boc-2-azetidinemethanol | N-Boc-L-azetidine-2-carboxylic acid | 1-Boc-azetidine-3-yl-methanol |

| Molecular Formula | C₉H₁₇NO₃[1][2] | C₉H₁₅NO₄[3][4] | C₉H₁₇NO₃[5][6] |

| Molecular Weight | 187.24 g/mol [1][2] | 201.22 g/mol [3] | 187.24 g/mol [5][6] |

| Appearance | Colorless to light yellow clear liquid[1] | White solid[7] | White to off-white solid[5] |

| Melting Point | Not available | 105-110 °C[8] | 55 °C[6] |

| Boiling Point | Not available | 339.14 °C (rough estimate)[7] | 268-273 °C[6] |

| Density | 1.05 g/mL[1] | 1.2250 (rough estimate)[7] | 1.115[6] |

| Refractive Index | n20D 1.46[1] | 1.4640 (estimate)[7] | Not available |

| Optical Rotation | [a]20D = -76 to -72 ° (c = 1 in MeOH)[1] | [α]/D -120.0±2.0°, c = 1 in methanol[9] | Not applicable (achiral) |

| pKa | Not available | 4.01±0.20 (Predicted)[7] | 14.82±0.10 (Predicted)[6] |

| Storage Temperature | 2 - 8 °C[1][10] | Room Temperature[7] | -20°C for 3 years[5] |

Solubility Profile

| Solvent | Predicted Solubility |

| Water | Slightly soluble to soluble, enhanced by the hydroxyl group. |

| Methanol, Ethanol | Soluble |

| Dichloromethane (DCM) | Soluble |

| Ethyl Acetate | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble[5][6] |

| Hexanes, Toluene | Slightly soluble to insoluble |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of N-Boc-2-azetidinemethanol.

Synthesis of (S)-N-Boc-2-azetidinemethanol

This protocol describes a common method for the synthesis of (S)-N-Boc-2-azetidinemethanol via the reduction of the corresponding carboxylic acid.

Materials:

-

(S)-N-Boc-azetidine-2-carboxylic acid

-

Borane-tetrahydrofuran complex (BH₃·THF) or other suitable reducing agent (e.g., LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, separatory funnel.

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-N-Boc-azetidine-2-carboxylic acid in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reduction: Slowly add a solution of borane-tetrahydrofuran complex (typically 1.5-2.0 equivalents) to the stirred solution via a dropping funnel. Control the addition rate to maintain the temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the evolution of gas ceases.

-

Extraction: Add ethyl acetate to the mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure (S)-N-Boc-2-azetidinemethanol.

Characterization Protocols

Objective: To confirm the structure of N-Boc-2-azetidinemethanol.

Instrumentation: 400 MHz or higher NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

¹H NMR Analysis:

-

Boc group: A characteristic singlet at ~1.4 ppm integrating to 9 protons.

-

Hydroxymethyl group (CH₂OH): Two diastereotopic protons, which may appear as a multiplet or two separate signals, and a broad singlet for the hydroxyl proton (its chemical shift is concentration and solvent dependent).

-

Azetidine ring protons: Complex multiplets in the aliphatic region.

¹³C NMR Analysis:

-

Boc group: A quaternary carbon at ~80 ppm and methyl carbons at ~28 ppm.

-

Carbamate carbonyl: A signal around 156 ppm.

-

Hydroxymethyl carbon (CH₂OH): A signal in the range of 60-65 ppm.

-

Azetidine ring carbons: Signals in the aliphatic region.

Objective: To determine the molecular weight of N-Boc-2-azetidinemethanol.

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for C₉H₁₇NO₃ is m/z 188.12. Also, look for the [M+Na]⁺ adduct at m/z 210.10.

Objective: To determine the melting range of a solid sample, which is an indicator of purity.

Apparatus: Calibrated melting point apparatus, capillary tubes.

Procedure:

-

Sample Preparation: Ensure the sample is dry and finely powdered. Pack a small amount into a capillary tube to a height of 2-4 mm.

-

Measurement: Place the capillary tube in the heating block of the apparatus.

-

Heating: Use a rapid heating rate for a preliminary measurement. For an accurate determination, use a slow heating rate (1-2 °C/min) starting from a temperature approximately 20 °C below the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[11][12]

Visualizations

Synthetic Workflow for (S)-N-Boc-2-azetidinemethanol

Caption: Synthetic workflow for the preparation of (S)-N-Boc-2-azetidinemethanol.

General Characterization Workflow

Caption: General workflow for the analytical characterization of N-Boc-2-azetidinemethanol.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10511797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S)-1-((tert-butoxy)carbonyl)azetidine-2-carboxylic acid | C9H15NO4 | CID 2734495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1-Boc-Azetidine-3-yl-methanol | 142253-56-3 [chemicalbook.com]

- 7. 1-Boc-L-azetidine-2-carboxylic acid CAS#: 51077-14-6 [m.chemicalbook.com]

- 8. CAS # 51077-14-6, 1-Boc-L-azetidine-2-carboxylic acid, (S)-N-tert-Butoxycarbonyl-azetidine-2-carboxylic acid - chemBlink [ww.chemblink.com]

- 9. 1-Boc-L-氮杂环丁烷-2-羧酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. (S)-1-Boc-2-azetidinemethanol | 161511-85-9 [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate structural features and reactivity

An In-depth Technical Guide: Tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate

Introduction

This compound is a heterocyclic organic compound featuring a strained four-membered azetidine ring. This structure incorporates a hydroxymethyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.[1] The inherent ring strain of the azetidine core, combined with the reactivity of the primary alcohol and the stability of the Boc group, makes this molecule a versatile and valuable building block in synthetic organic chemistry.[2][3] Its applications are particularly prominent in medicinal chemistry and drug discovery, where the azetidine motif is increasingly utilized to modulate the physicochemical properties of bioactive molecules.[4][5][6] This guide provides a comprehensive overview of its structural features, reactivity, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Structural Features and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior and synthetic utility.[1] The core structure consists of a four-membered, nitrogen-containing azetidine ring, which imparts significant ring strain (~25 kcal/mol) and influences its reactivity.[2] A primary hydroxymethyl group at the C-2 position serves as a key site for further chemical modifications, while the bulky tert-butoxycarbonyl (Boc) group protects the ring's nitrogen atom, preventing unwanted side reactions and controlling its reactivity.[1]

General Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][7] |

| CAS Number | 174346-82-8 | [1][8][9][10] |

| Molecular Formula | C₉H₁₇NO₃ | [1][7][9][11] |

| Molecular Weight | 187.24 g/mol | [1][7][10] |

| Synonyms | 1-Boc-2-azetidinemethanol, N-Boc-2-azetidinemethanol | [1][7][9] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of the compound.

| Spectrum Type | Key Data Points |

| ¹H NMR | (500 MHz, CDCl₃): δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H).[12] |

| ¹³C NMR | (126 MHz, CDCl₃): δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6.[12] |

| IR (film) | νₘₐₓ 3428, 2971, 2872, 1692, 1478, 1457, 1397, 1366, 1251, 1169, 1109 cm⁻¹.[12] |

| Mass Spec (ESI) | MS-ESI (m/z): 132.0 [M+1-56]⁺.[8] Predicted m/z for adducts: [M+H]⁺: 188.12813, [M+Na]⁺: 210.11007.[11] |

Reactivity and Synthetic Applications

The reactivity of this compound is governed by its three main components: the Boc-protected nitrogen, the hydroxymethyl group, and the strained azetidine ring.

-

Boc Group : This protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to liberate the secondary amine for further functionalization.

-

Hydroxymethyl Group : As a primary alcohol, this group can undergo standard transformations such as oxidation to an aldehyde or carboxylic acid, conversion to a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution, or etherification.

-

Azetidine Ring : The inherent ring strain makes the azetidine susceptible to ring-opening reactions, particularly when activated.[2] However, the Boc group generally stabilizes the ring, allowing for selective reactions at the hydroxymethyl position.

This compound serves as a key intermediate in the synthesis of more complex molecules. For instance, it is used to prepare potential positron emission tomography (PET) imaging agents for nicotinic acetylcholine receptors.[8] Its chirality (when using the (S)- or (R)-enantiomer) makes it a valuable building block for asymmetric synthesis in drug development.

Caption: General reaction pathways for this compound.

Experimental Protocols

Synthesis from N-Boc-azetidine-2-carboxylic acid

A common method for preparing this compound involves the reduction of the corresponding carboxylic acid.[8]

Materials:

-

N-Boc-azetidine-2-carboxylic acid

-

Borane-methyl sulfide complex (BMS)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-azetidine-2-carboxylic acid (1.45 g, 7.21 mmol) in anhydrous THF (12 mL) in a round-bottom flask under an inert atmosphere.[8]

-

Cool the solution to 0 °C using an ice bath.[8]

-

Slowly add borane-methyl sulfide complex (10 M, 3 mL) dropwise to the cooled solution.[8]

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.[8]

-

Upon completion, cool the reaction mixture again to 0 °C and carefully quench by the slow addition of methanol (10 mL).[8]

-

Dilute the mixture with dichloromethane (100 mL).[8]

-

Wash the organic phase sequentially with water (3 x 40 mL).[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a colorless oil (1.25 g).[8]

Caption: Workflow diagram for the synthesis of the title compound via reduction.

Role in Drug Discovery

Azetidines are considered valuable scaffolds in drug discovery because their strained, three-dimensional structure can improve properties like aqueous solubility and metabolic stability while providing novel vectors for substituent placement compared to more common five- and six-membered rings.[3][4][13] this compound provides a synthetically accessible entry point to a wide range of substituted azetidines.[5] The ability to functionalize the hydroxymethyl group allows for the introduction of various pharmacophores or linking groups, enabling the exploration of structure-activity relationships (SAR) in drug development campaigns.[3][5]

Safety and Handling

According to GHS classifications provided from notifications to the ECHA C&L Inventory, tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate is classified as Acute Toxicity 3, with the hazard statement H301: Toxic if swallowed.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a foundational building block for the synthesis of complex azetidine-containing molecules. Its structural features—a protected amine, a reactive alcohol, and a strained heterocyclic core—provide a rich platform for chemical modification. The detailed synthetic protocols and clear understanding of its reactivity profile empower chemists to leverage this compound effectively, particularly in the field of medicinal chemistry, where the demand for novel, three-dimensional scaffolds continues to grow.

References

- 1. This compound (174346-82-8) for sale [vulcanchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. lifechemicals.com [lifechemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10511797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-HYDROXYMETHYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 174346-82-8 [chemicalbook.com]

- 9. pschemicals.com [pschemicals.com]

- 10. This compound - CAS:174346-82-8 - Sunway Pharm Ltd [3wpharm.com]

- 11. PubChemLite - Tert-butyl (2s)-2-(hydroxymethyl)azetidine-1-carboxylate (C9H17NO3) [pubchemlite.lcsb.uni.lu]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. chemrxiv.org [chemrxiv.org]

spectroscopic data (NMR, MS) of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate

A Technical Guide to the Spectroscopic Data of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate

This guide provides a detailed overview of the spectroscopic data for this compound, a key building block in pharmaceutical and chemical research. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing the analytical workflow.

Chemical Structure and Properties

| Parameter | Information |

| Chemical Name | This compound |

| Synonyms | 1-Boc-2-azetidinemethanol, N-Boc-2-azetidinemethanol |

| CAS Number | 174346-82-8 |

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

| Monoisotopic Mass | 187.12084340 Da[1] |

Spectroscopic Data

The following sections present the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, fully assigned experimental NMR data for this compound was not detailed in the searched literature, a representative dataset is provided below based on a closely related synthesis product.[2] Spectroscopic data can vary based on solvent, concentration, and instrument calibration.

¹H-NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.87 – 3.78 | m | 1H | -CH (azetidine ring) |

| 3.73 – 3.63 | m | 2H | -CH₂ (hydroxymethyl) |

| 3.40 – 3.26 | m | 2H | -CH₂ (azetidine ring) |

| 1.99 – 1.73 | m | 4H | -CH₂ (azetidine ring) |

| 1.46 | s | 9H | -C(CH₃)₃ (Boc group) |

¹³C-NMR Data (126 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | C=O (Boc group) |

| 79.3 | -C(CH₃)₃ (Boc group) |

| 62.8 | -CH₂ (hydroxymethyl) |

| 56.9 | -CH (azetidine ring) |

| 46.4 | -CH₂ (azetidine ring) |

| 28.7 | -C(CH₃)₃ (Boc group) |

| 23.6 | -CH₂ (azetidine ring) |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and fragmentation pattern of the molecule.

Experimental ESI-MS Data

| m/z Value | Adduct / Fragment | Description |

| 132.0 | [M+1-56]⁺ | Represents the loss of the tert-butyl group from the protonated molecule.[3] |

Predicted High-Resolution MS Data

The following table lists predicted mass-to-charge ratios (m/z) for various adducts, which are crucial for accurate mass determination in high-resolution mass spectrometry.[4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 188.12813 |

| [M+Na]⁺ | 210.11007 |

| [M+NH₄]⁺ | 205.15467 |

| [M+K]⁺ | 226.08401 |

| [M-H]⁻ | 186.11357 |

Experimental Protocols

The data presented in this guide is typically acquired using standard, well-established laboratory procedures.

Synthesis Protocol

A general procedure for the synthesis of this compound involves the reduction of N-Boc-azetidine-2-carboxylic acid.[3]

-

Reaction Setup : A solution of N-Boc-azetidine-2-carboxylic acid (1.45 g, 7.21 mmol) in anhydrous tetrahydrofuran (THF, 12 mL) is cooled to 0 °C.[3]

-

Reduction : Borane-methyl sulfide complex (10 M, 3 mL) is added dropwise to the solution.[3]

-

Reaction Progression : The mixture is allowed to warm to room temperature and stirred for 3 hours.[3]

-

Quenching and Extraction : The reaction is quenched with methanol (10 mL) and diluted with dichloromethane (100 mL). The organic phase is washed with water (3 x 40 mL).[3]

-

Isolation : The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product as a colorless oil.[3]

NMR Spectroscopy Protocol

NMR spectra are typically recorded on high-field spectrometers (e.g., 400 or 500 MHz for ¹H).

-

Sample Preparation : The analyte is dissolved in a deuterated solvent, commonly Chloroform-d (CDCl₃).

-

Data Acquisition : ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak.

-

Data Analysis : The resulting spectra are analyzed for chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constants (J), and integration.

Mass Spectrometry Protocol

High-resolution mass spectra (HRMS) are often acquired using electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer.

-

Ionization : ESI is used to generate gas-phase ions from the liquid-phase sample, typically forming adducts like [M+H]⁺ or [M+Na]⁺.

-

Analysis : A TOF analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy. This allows for the determination of the elemental composition of the molecule.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for chemical synthesis and spectroscopic characterization.

References

- 1. tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10511797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. 2-HYDROXYMETHYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 174346-82-8 [chemicalbook.com]

- 4. PubChemLite - Tert-butyl (2s)-2-(hydroxymethyl)azetidine-1-carboxylate (C9H17NO3) [pubchemlite.lcsb.uni.lu]

A Technical Guide to 1-Boc-2-azetidinemethanol: Commercial Availability, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-2-azetidinemethanol is a valuable chiral building block in medicinal chemistry and organic synthesis. Its strained four-membered azetidine ring, combined with the versatile hydroxymethyl group and the stable Boc-protecting group, makes it a key intermediate in the synthesis of novel pharmaceuticals, particularly as a component of constrained amino acids and peptidomimetics. This guide provides an in-depth overview of its commercial availability, key technical data, and its application in synthetic chemistry.

Commercial Availability and Suppliers

1-Boc-2-azetidinemethanol is commercially available primarily as its enantiopure forms, (S)-1-Boc-2-azetidinemethanol (CAS No. 161511-85-9) and (R)-1-Boc-2-azetidinemethanol (CAS No. 161511-90-6). The racemic mixture (CAS No. 174346-82-8) is also available. Key suppliers include BOC Sciences, Chem-Impex, and TCI America, among others.

Supplier Specifications

The following tables summarize the typical product specifications for the enantiomers of 1-Boc-2-azetidinemethanol from prominent suppliers. Researchers should always refer to the supplier's lot-specific Certificate of Analysis (CoA) for the most accurate data.

Table 1: Specifications for (S)-1-Boc-2-azetidinemethanol (CAS: 161511-85-9)

| Parameter | Chem-Impex[1] | TCI America |

| Purity | ≥ 98% (Chiral Purity)[1] | >95.0% (GC) |

| Appearance | Colorless to light yellow clear liquid[1] | Colorless to Yellow clear liquid |

| Molecular Formula | C₉H₁₇NO₃[1] | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol [1] | 187.24 g/mol |

| Density | 1.05 g/mL[1] | Not Specified |

| Refractive Index | n20D 1.46[1] | Not Specified |

| Optical Rotation | [α]20D = -76 to -72° (c=1 in MeOH)[1] | Not Specified |

| Storage | 2 - 8 °C[1] | Refrigerator |

Table 2: Specifications for (R)-1-Boc-2-azetidinemethanol (CAS: 161511-90-6)

| Parameter | Chem-Impex[2] |

| Purity | ≥ 98% (Chiral Purity)[2] |

| Appearance | Colorless to almost colorless clear liquid[2] |

| Molecular Formula | C₉H₁₇NO₃[2] |

| Molecular Weight | 187.24 g/mol [2] |

| Refractive Index | n20D 1.46[2] |

| Optical Rotation | [α]20D = 72 to 78° (c=1 in MeOH)[2] |

| Storage | 2 - 8 °C[2] |

Synthesis and Experimental Protocols

1-Boc-2-azetidinemethanol serves as a precursor for a variety of functionalized azetidines. A common synthetic manipulation involves the deprotection of the Boc group to liberate the secondary amine, which can then be further functionalized.

General Workflow for Deprotection and Further Functionalization

The following diagram illustrates a general workflow for the utilization of 1-Boc-2-azetidinemethanol in a synthetic route, starting with the Boc deprotection.

Caption: General workflow for Boc deprotection and subsequent N-functionalization.

Experimental Protocol: Synthesis of (S)-azetidin-2-ylmethanol hydrochloride

This protocol details the deprotection of (S)-1-Boc-2-azetidinemethanol to yield the corresponding hydrochloride salt, a key intermediate for further elaboration.

Materials:

-

(S)-1-Boc-2-azetidinemethanol

-

4 M HCl in 1,4-dioxane

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

A solution of (S)-1-Boc-2-azetidinemethanol (1.0 eq) in 1,4-dioxane is prepared in a round-bottom flask.

-

To this solution, 4 M HCl in 1,4-dioxane (2.0-3.0 eq) is added dropwise at room temperature with stirring.

-

The reaction mixture is stirred at room temperature for 1-2 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is triturated with diethyl ether to precipitate the product.

-

The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to afford (S)-azetidin-2-ylmethanol hydrochloride as a white solid.

Applications in Drug Discovery

The constrained nature of the azetidine ring makes it a valuable motif in the design of peptidomimetics and other biologically active molecules. Incorporation of the 2-azetidinemethanol scaffold can impart conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.

Role in the Synthesis of Antiviral Agents

Azetidine-containing dipeptides have been investigated as inhibitors of human cytomegalovirus (HCMV). The synthesis of these compounds often involves the coupling of a protected azetidine carboxylic acid with an amino acid ester. While not directly starting from 1-Boc-2-azetidinemethanol, the hydroxymethyl group can be oxidized to the corresponding carboxylic acid, thus providing a synthetic route to these antiviral agents.

The following diagram outlines a conceptual pathway for the synthesis of a dipeptide containing an azetidine moiety, starting from 1-Boc-2-azetidinemethanol.

Caption: Synthetic pathway from 1-Boc-2-azetidinemethanol to dipeptides.

Conclusion

1-Boc-2-azetidinemethanol is a readily available and versatile building block for the synthesis of complex molecules of interest to the pharmaceutical industry. Its utility in creating conformationally constrained structures makes it a valuable tool for drug discovery and development. The information provided in this guide serves as a starting point for researchers looking to incorporate this valuable synthon into their research programs. It is always recommended to consult the supplier's technical documentation for the most up-to-date information and to refer to the primary literature for detailed experimental procedures.

References

In-Depth Technical Guide: tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate (CAS Number: 174346-82-8)

This technical guide provides a comprehensive overview of the chemical and biological properties of tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate, a key intermediate in the development of novel therapeutic and diagnostic agents. This document is intended for researchers, scientists, and drug development professionals.

Chemical Information

This compound is a heterocyclic building block belonging to the azetidine class of compounds. The presence of a Boc-protecting group and a primary alcohol functional group makes it a versatile synthon for the synthesis of a variety of biologically active molecules.

Chemical Identity

| Parameter | Value |

| CAS Number | 174346-82-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

| Synonyms | [1-(tert-Butoxycarbonyl)azetidin-2-yl]methanol, 1-Boc-2-hydroxymethyl-azetidine, 1-Boc-2-azetidinemethanol, N-Boc-2-azetidinemethanol |

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of the compound.

| Property | Value | Source |

| Physical Form | Colorless oil or liquid | |

| Boiling Point | 270.3 ± 13.0 °C (Predicted) | |

| Density | 1.115 ± 0.06 g/cm³ (Predicted) | |

| pKa | 14.77 ± 0.10 (Predicted) | |

| XLogP3-AA | 0.6 (Computed) | |

| Polar Surface Area | 49.8 Ų (Computed) | |

| Storage Temperature | 2-8°C, Sealed in a dry place |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While full spectra are proprietary to chemical suppliers, typical spectral characteristics are listed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the azetidine ring protons (multiplets between 2.0 and 4.0 ppm), and the hydroxymethyl protons (a multiplet, the chemical shift of which is dependent on solvent and concentration).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary and methyl carbons of the tert-butyl group (around 80 and 28 ppm, respectively), and the carbons of the azetidine ring and the hydroxymethyl group (in the range of 20-70 ppm).

Mass Spectrometry (MS)

-

MS-ESI (m/z): A common fragment observed is [M+1-56]⁺ at m/z 132.0, corresponding to the loss of the tert-butyl group. The predicted monoisotopic mass is 187.120843 Da.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol (around 3400 cm⁻¹), C-H stretches of the alkyl groups (around 2850-3000 cm⁻¹), and a strong C=O stretch from the carbamate group (around 1690 cm⁻¹).

Synthesis and Application

Synthesis Protocol

A general procedure for the synthesis of this compound involves the reduction of N-Boc-azetidine-2-carboxylic acid.

Experimental Protocol: Reduction of N-Boc-azetidine-2-carboxylic acid

-

Dissolve N-Boc-azetidine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add borane-methyl sulfide complex (BH₃·SMe₂) (typically 1.5-2.0 eq) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of methanol at 0°C.

-

Dilute the mixture with a suitable organic solvent such as dichloromethane.

-

Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography on silica gel to obtain this compound as a colorless oil.

Synthesis workflow for the target compound.

Application in Drug Discovery

This compound is a valuable precursor for the synthesis of ligands targeting nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive targets for drug development. The azetidine moiety can serve as a bioisostere for other cyclic amines, and the hydroxymethyl group provides a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Specifically, this compound is used in the development of potential positron emission tomography (PET) imaging agents for nAChRs. Such agents are crucial for the in vivo visualization and quantification of these receptors in the brain, aiding in the diagnosis of diseases and the development of new therapies.

Biological Activity and Signaling Pathways

Derivatives of this compound are designed to interact with nicotinic acetylcholine receptors. nAChRs are ligand-gated ion channels that play a key role in synaptic transmission in the central and peripheral nervous systems.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Activation of nAChRs by acetylcholine or other agonists leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the cell membrane and initiates a variety of downstream signaling events. The specific cellular response depends on the nAChR subtype and the cell type.

In the central nervous system, nAChR activation is associated with the modulation of neurotransmitter release and neuronal excitability. The influx of Ca²⁺ through nAChRs can activate several intracellular signaling cascades, including:

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is crucial for cell survival and proliferation.

-

Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: This pathway is involved in cell growth, differentiation, and synaptic plasticity.

-

Calmodulin-dependent protein kinase (CaMK) pathway: This pathway plays a role in learning, memory, and synaptic plasticity.

The diagram below illustrates a simplified overview of the nAChR signaling pathway.

Simplified nAChR signaling pathway.

Experimental Protocols

The following are representative protocols for experiments involving nAChR ligands. These can be adapted for compounds synthesized from this compound.

In Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific nAChR subtype.

Experimental Protocol: nAChR Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the nAChR subtype of interest (e.g., SH-SY5Y cells for α7 nAChRs).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, and 1 mM MgCl₂).

-

Competition Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).

-

Add increasing concentrations of the unlabeled test compound.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Synthesis of a PET Radiotracer Precursor

This protocol outlines a general method for converting the primary alcohol of this compound to a leaving group suitable for radiofluorination.

Experimental Protocol: Tosylation of the Primary Alcohol

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane or pyridine.

-

Cool the solution to 0°C.

-

Add p-toluenesulfonyl chloride (TsCl) (1.1-1.5 eq) and a suitable base such as triethylamine or DMAP.

-

Stir the reaction mixture at 0°C and then allow it to warm to room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting tosylated precursor by flash column chromatography. This precursor can then be used in a subsequent nucleophilic substitution reaction with [¹⁸F]fluoride to produce the desired PET radiotracer.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

GHS Hazard Information

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For more detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the development of ligands targeting nicotinic acetylcholine receptors. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse chemical libraries for screening and lead optimization. A thorough understanding of its chemical properties, biological context, and safe handling procedures is essential for its effective use in research and drug discovery.

The Role of Azetidine Ring Strain in Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The four-membered azetidine ring, a saturated heterocycle containing a single nitrogen atom, has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties, largely dictated by inherent ring strain, render it a valuable scaffold for the design of novel therapeutics. This technical guide provides a comprehensive overview of the fundamental role of ring strain in governing the reactivity of the azetidine moiety, offering insights into its stability, reaction mechanisms, and synthetic utility.

The Energetic Landscape: Quantifying Azetidine's Ring Strain

The reactivity of azetidine is intrinsically linked to its significant ring strain energy, which is a consequence of bond angle distortion (angle strain) and eclipsing interactions (torsional strain) within the four-membered ring. This stored potential energy provides a thermodynamic driving force for reactions that lead to ring-opening or rearrangement, thereby relieving the strain.

Quantitative data on the ring strain of azetidine and related cyclic amines are crucial for predicting their relative reactivity and stability. The strain energy of azetidine is intermediate between the highly reactive three-membered aziridine and the more stable five-membered pyrrolidine.[1][2]

| Compound | Ring Size | Heteroatom | Ring Strain Energy (kcal/mol) | Reference(s) |

| Aziridine | 3 | Nitrogen | ~27.7 | [1] |

| Azetidine | 4 | Nitrogen | ~25.4 | [1][2] |

| Pyrrolidine | 5 | Nitrogen | ~5.4 | [1] |

| Piperidine | 6 | Nitrogen | ~0 | [2] |

| Cyclobutane | 4 | Carbon | ~26.4 |

The determination of these strain energies typically involves calorimetric measurements of the heat of combustion or heat of formation, often supplemented by computational studies.

Strain-Release Driven Reactivity: A Gateway to Molecular Complexity

The inherent ring strain of azetidines is not a liability but rather a synthetic tool that can be harnessed to drive a variety of chemical transformations. These "strain-release" reactions are characterized by the cleavage of one or more bonds within the four-membered ring, leading to the formation of more stable, often more complex, molecular architectures.

Nucleophilic Ring-Opening Reactions

One of the most characteristic reactions of azetidines is their susceptibility to nucleophilic attack, leading to ring cleavage. The reactivity of the azetidine ring towards nucleophiles is significantly enhanced by N-activation, typically through the introduction of an electron-withdrawing group (e.g., sulfonyl, acyl) on the nitrogen atom. This activation polarizes the C-N bonds, making the ring carbons more electrophilic.

The regioselectivity of nucleophilic attack is influenced by both steric and electronic factors. Generally, in asymmetrically substituted azetidinium ions, nucleophiles tend to attack the less substituted carbon atom.[3] However, the nature of the nucleophile and the substituents on the ring can alter this preference.[3][4]

While comprehensive kinetic data for a wide range of azetidine ring-opening reactions is dispersed throughout the literature, some key quantitative findings highlight the impact of ring strain. For instance, in the cationic ring-opening polymerization of 1,3,3-trimethylazetidine, the activation energy was determined to be 19 kcal/mol, indicating a kinetically accessible process driven by the release of ring strain.[5][6]

Strain-Release Driven Synthesis of Functionalized Azetidines

The high reactivity of strained precursors can be exploited to construct the azetidine ring itself. A prominent example is the use of highly strained azabicyclo[1.1.0]butanes (ABBs). The release of strain in these systems provides a strong thermodynamic driving force for reactions that lead to functionalized azetidines.

A powerful strategy for the modular synthesis of substituted azetidines involves a multicomponent reaction leveraging the strain-release ring-opening of azabicyclo[1.1.0]butane.[7] This approach allows for the sequential introduction of three different electrophiles, leading to a diverse range of functionalized azetidines in a single pot. The rapidity of the reaction, as confirmed by in-situ infrared spectroscopy, highlights the potent driving force of strain release.[7]

The inherent strain of the azabicyclo[1.1.0]butane fragment can also be harnessed to construct spirocyclic azetidines, which are valuable motifs in drug discovery.[8][9] This is achieved through an electrophile-induced spirocyclization-desilylation reaction of ABB-ketone precursors.[8][10]

Palladium-Catalyzed Intramolecular C-H Amination

Modern synthetic methods have enabled the construction of the azetidine ring through palladium-catalyzed intramolecular C-H amination. This approach involves the formation of a C-N bond through the activation of a typically unreactive C(sp³)-H bond. The picolinamide (PA) group often serves as a directing group to facilitate this transformation. The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle, and the reductive elimination step that forms the strained azetidine ring is a key part of the process.[2][11][12]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these synthetic methodologies in a research and development setting.

Protocol for Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines

This protocol is adapted from the work of Aggarwal and coworkers.[7]

Materials:

-

Azabicyclo[1.1.0]butyl-lithium (ABB-Li) solution in a suitable solvent (e.g., THF)

-

Electrophile 1 (E¹): Acyl silane

-

Electrophile 2 (E²): Silyl enol ether precursor (e.g., aldehyde)

-

Electrophile 3 (E³): Alkylating or acylating agent

-

Anhydrous solvents (e.g., THF, diethyl ether)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To a solution of ABB-Li (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of the acyl silane (E¹, 1.1 equiv) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Add the aldehyde (E², 1.2 equiv) to the reaction mixture and continue stirring at -78 °C for 1 hour.

-

Add the third electrophile (E³, 1.5 equiv) and allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired functionalized azetidine.

Monitoring the Reaction: The rapid nature of the initial steps of this reaction can be monitored in real-time using in situ infrared (IR) spectroscopy to observe the consumption of reactants and the formation of intermediates.[7]

Protocol for Palladium-Catalyzed Intramolecular C-H Amination

This protocol is a general representation based on the work of Chen and others.[11][12][13]

Materials:

-

Picolinamide (PA)-protected amine substrate

-

Palladium(II) acetate (Pd(OAc)₂) (catalyst)

-

Oxidant (e.g., PhI(OAc)₂, Iodosylbenzene diacetate)

-

Base (e.g., Na₂CO₃, K₂CO₃)

-

Anhydrous solvent (e.g., Toluene, 1,2-Dichloroethane)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

In a sealed reaction vessel under an inert atmosphere, combine the PA-protected amine substrate (1.0 equiv), Pd(OAc)₂ (0.05-0.10 equiv), the oxidant (2.0-3.0 equiv), and the base (2.0-3.0 equiv).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (12-48 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the azetidine product.

Conclusion

The ring strain of the azetidine nucleus is a defining feature that dictates its chemical reactivity. Far from being a mere indicator of instability, this inherent energy provides a powerful driving force for a diverse array of chemical transformations. Strain-release reactions, including nucleophilic ring-openings and rearrangements of highly strained precursors, offer versatile and efficient pathways to construct complex molecular architectures containing the azetidine motif. A thorough understanding of the quantitative aspects of ring strain and the mechanisms of these reactions is paramount for the strategic application of azetidines in drug discovery and development. The experimental protocols provided herein serve as a practical guide for researchers seeking to harness the unique reactivity of this valuable heterocyclic scaffold. As synthetic methodologies continue to evolve, the strategic exploitation of azetidine's ring strain will undoubtedly lead to the discovery of novel therapeutics with enhanced properties and biological activities.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sfera.unife.it [sfera.unife.it]

- 10. Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Azetidine (CAS 503-29-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. researchgate.net [researchgate.net]

fundamental reaction mechanisms involving Boc-protected azetidines

An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving Boc-Protected Azetidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry and drug development. Their inherent ring strain, while making them more stable than their three-membered aziridine counterparts, provides a unique reactivity profile that can be strategically exploited. The incorporation of an azetidine moiety can impart desirable physicochemical properties to a molecule, including improved metabolic stability, solubility, and ligand efficiency. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in azetidine chemistry due to its stability under various reaction conditions and its facile removal under acidic conditions. This guide provides a comprehensive overview of the , offering insights for researchers and professionals in drug development.

Chapter 1: Ring-Opening Reactions

The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, a process that can be strategically employed to generate functionalized acyclic amines.

Acid-Mediated Intramolecular Ring-Opening

The stability of the azetidine ring is significantly influenced by pH. Under acidic conditions, protonation of the azetidine nitrogen increases ring strain, rendering the ring susceptible to nucleophilic attack and subsequent cleavage. This decomposition pathway is a critical consideration in drug design and formulation. A series of N-substituted aryl azetidines have been shown to undergo an acid-mediated intramolecular ring-opening decomposition through the nucleophilic attack of a pendant amide group. The rate of this decomposition is highly pH-dependent, with significantly greater stability observed at neutral pH compared to acidic conditions.[1][2]

For instance, an N-substituted aryl azetidine analogue was stable at pH 7.0 but exhibited a half-life of only 0.5 hours at pH 1.8.[2] The basicity of the azetidine nitrogen, quantified by its pKa, is a key determinant of its stability. The introduction of a Boc protecting group can decrease the basicity of the azetidine nitrogen, thereby preventing protonation and enhancing stability under acidic conditions.[2]

Nucleophilic Ring-Opening

Nucleophilic ring-opening reactions are a major class of reactions for azetidines.[3][4] The regioselectivity of these reactions is heavily influenced by the electronic effects of the substituents on the azetidine ring.[3] For azetidines bearing unsaturated substituents at the 2-position (e.g., aryl, alkenyl, cyano), nucleophilic attack typically occurs at the carbon adjacent to the nitrogen and the unsaturated group. This is due to the ability of the unsaturated group to stabilize the transition state or intermediate formed during the reaction.[3]

In contrast, for 2-alkylazetidines, sterically bulky or strong nucleophiles tend to attack the less substituted carbon adjacent to the nitrogen, a regioselectivity controlled by steric hindrance.[3] These reactions often require activation of the azetidine ring, for example, through the use of a Lewis acid.[3]

Chapter 2: C-H Functionalization of the Azetidine Ring

Direct functionalization of the C-H bonds of the azetidine ring provides an efficient route to substituted derivatives.

α-Lithiation and Electrophilic Substitution

While the Boc group is a powerful tool in azetidine chemistry, it does not typically facilitate α-lithiation for electrophilic substitution.[5][6] However, its thiocarbonyl analogue, the tert-butoxythiocarbonyl (Botc) group, enables facile α-lithiation and subsequent reaction with a variety of electrophiles.[5][6] This method allows for the introduction of substituents at the position alpha to the nitrogen atom. Asymmetric α-substitution can be achieved with high enantiomeric ratios by using a chiral ligand.[6]

Furthermore, N-Boc-3-methoxyazetidine can undergo α-lithiation followed by the elimination of lithium methoxide to generate N-Boc-azetine in situ. This intermediate can then be further lithiated at the sp2 carbon and trapped with various electrophiles, providing access to 2-substituted N-Boc azetines.[7][8]

| Entry | Electrophile | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |

| 1 | MeI | N-Botc-2-methylazetidine | 45 | 91:9 | [6] |

| 2 | PhCHO | N-Botc-2-(hydroxy(phenyl)methyl)azetidine | - | up to 92:8 | [6] |

| 3 | Acetone | N-Botc-2-(2-hydroxypropan-2-yl)azetidine | - | up to 92:8 | [6] |

| 4 | D2O | N-Boc-2-deuterio-2-azetine | 88 | - | [8] |

| 5 | PhCHO | N-Boc-2-(hydroxy(phenyl)methyl)-2-azetine | 85 | - | [8] |

Table 1: Examples of α-Lithiation and Electrophilic Substitution of N-Botc/Boc Azetidines.

Experimental Protocol: Asymmetric α-Methylation of N-Botc-Azetidine [6] To a solution of N-Botc-azetidine and a chiral diamine ligand in a suitable solvent at -98 °C is added s-butyllithium. The mixture is stirred for 1 hour, followed by the addition of methyl iodide. The reaction is stirred for an additional hour at -98 °C before being quenched. The product, N-Botc-2-methylazetidine, is then isolated and purified.

Chapter 3: Cycloaddition Reactions

Cycloaddition reactions offer a powerful and atom-economical approach to the synthesis of the azetidine ring.

Visible-Light-Mediated [2+2] Photocycloadditions

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition, provides a direct and efficient strategy for the synthesis of azetidines.[9] Visible-light-mediated versions of this reaction have been developed, allowing for the synthesis of highly functionalized azetidines from readily available precursors under mild conditions.[10][11] In one approach, an iridium photocatalyst facilitates the [2+2] cycloaddition of oximes with a wide range of alkenes.[10] This method is characterized by its operational simplicity and broad substrate scope.[10] The resulting N-O bond in the azetidine product can be readily cleaved to afford the free azetidine.[12]

Experimental Protocol: Visible-Light-Mediated Aza Paternò-Büchi Reaction [10] A solution of an oxime, an alkene, and a photocatalyst (e.g., an iridium complex) in a suitable solvent such as acetonitrile is irradiated with blue LEDs at ambient temperature for 16-20 hours. The resulting azetidine product is then isolated and purified.

Chapter 4: Transition-Metal Catalyzed Reactions

Transition-metal catalysis has emerged as a versatile tool for the synthesis and functionalization of azetidines.

Photoredox-Catalyzed C(sp³)–C(sp³) Cross-Coupling

Photoredox catalysis enables the formation of challenging C(sp³)–C(sp³) bonds under mild conditions. This strategy has been applied to the late-stage functionalization of complex molecules containing the azetidine motif.[13] For example, a photoredox-catalyzed cross-coupling reaction between a Boc-protected bromo-azetidine and a pyrrolidine alcohol can be used to synthesize a privileged pyrrolidine-azetidine building block.[13] This approach allows for the expansion of chemical diversity around the azetidine core.[13]

Copper-Catalyzed Difluorocarbene Insertion

A novel method for the formal carbonylation of azetidines to produce functionalized γ-lactams involves the use of a copper-stabilized difluorocarbene.[14] This reaction proceeds via a site-selective insertion of the difluorocarbene followed by in situ hydrolysis. A key advantage of this method is that it operates at low temperatures, preserving the integrity of the cyclic structure.[14]

Chapter 5: Base-Mediated Reactions

Base-mediated reactions provide another avenue for the functionalization of Boc-protected azetidines.

Aza-Michael Addition

The aza-Michael addition of NH-heterocycles to methyl (N-Boc-azetidin-3-ylidene)acetate is an efficient method for the synthesis of functionalized 3-substituted 3-(acetoxymethyl)azetidines.[15] The starting α,β-unsaturated ester can be prepared from N-Boc-azetidin-3-one via a DBU-catalyzed Horner-Wadsworth-Emmons reaction.[15][16] This methodology allows for the introduction of a variety of heterocyclic moieties at the 3-position of the azetidine ring.[15]

| Entry | NH-Heterocycle | Product | Yield (%) | Reference |

| 1 | Azetidine | Methyl 2-(1-(1-Boc-azetidin-3-yl)azetidin-3-yl)acetate | 64 | [15] |

| 2 | Pyrrolidine | Methyl 2-(1-(1-Boc-azetidin-3-yl)pyrrolidin-3-yl)acetate | 61 | [15] |

| 3 | 3,3-Difluoropyrrolidine | Methyl 2-(1-(1-Boc-azetidin-3-yl)-3,3-difluoropyrrolidin-3-yl)acetate | 64 | [15] |

Table 2: Aza-Michael Addition to Methyl (N-Boc-azetidin-3-ylidene)acetate.

Experimental Protocol: Aza-Michael Addition of Azetidine to Methyl (N-Boc-azetidin-3-ylidene)acetate [15] A mixture of methyl (N-Boc-azetidin-3-ylidene)acetate, azetidine, and DBU in acetonitrile is heated at 65 °C for 4 hours. The product, methyl 2-(1-(1-Boc-azetidin-3-yl)azetidin-3-yl)acetate, is then isolated and purified.

Boc-protected azetidines are versatile building blocks in organic synthesis and medicinal chemistry. A thorough understanding of their fundamental reaction mechanisms, including ring-opening reactions, C-H functionalization, cycloadditions, transition-metal catalyzed processes, and base-mediated transformations, is crucial for their effective utilization in the design and synthesis of novel therapeutic agents. The strategic application of these reactions allows for the creation of a diverse array of functionalized azetidine derivatives with tailored properties, paving the way for the development of next-generation pharmaceuticals.

References

- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]

- 4. researchgate.net [researchgate.net]

- 5. Amine protection/α-activation with the tert-butoxythiocarbonyl group: application to azetidine lithiation-electrophilic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

- 14. Site‐Selective Carbonylation of Azetidines via Copper‐Catalyzed Difluorocarbene Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Emergence of a Key Building Block: A Technical Guide to tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate

For researchers, scientists, and professionals in drug development, the strategic use of novel building blocks is paramount in the quest for new therapeutics. Among these, tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate has emerged as a critical intermediate, prized for its unique structural features that impart desirable properties to bioactive molecules. This technical guide delves into the discovery, history, and synthetic methodologies of this important azetidine derivative, providing a comprehensive resource for its application in research and development.

Introduction and Physicochemical Properties

This compound, also known by its synonym N-Boc-2-azetidinemethanol, is a heterocyclic compound featuring a four-membered azetidine ring. The ring is protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group and bears a hydroxymethyl substituent at the 2-position. This specific arrangement of functional groups makes it a versatile synthon, particularly in the construction of complex molecules for pharmaceutical applications. The strained azetidine ring can influence the conformation of larger molecules, while the hydroxyl group provides a convenient handle for further chemical modifications.

While the precise moment of its initial discovery and the identity of its first synthesizer are not prominently documented in readily available literature, its appearance in chemical catalogs and patent literature points to its synthesis and use from the latter part of the 20th century. The development of synthetic routes to functionalized azetidines, driven by the search for novel amino acid mimics and constrained scaffolds in medicinal chemistry, likely led to the preparation of this compound. Its significance grew with the increasing recognition of the azetidine motif as a valuable component in drug design.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 174346-82-8 (racemate), 161511-85-9 ((S)-enantiomer) | [1][2][3] |

| Molecular Formula | C₉H₁₇NO₃ | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| Appearance | Colorless oil | [4] |

| MS-ESI (m/z) | 132.0 [M+1-56]⁺ | [4] |

Historical Context and Development

The history of this compound is intrinsically linked to the broader field of azetidine chemistry. Initially, the synthesis of the azetidine ring was a synthetic challenge due to ring strain. However, the development of robust cyclization methods paved the way for the creation of a wide array of substituted azetidines.

The introduction of the Boc protecting group was a significant advancement in peptide synthesis and the chemistry of amino-containing compounds. This development, coupled with the interest in non-natural amino acids for drug discovery, set the stage for the synthesis of precursors like N-Boc-azetidine-2-carboxylic acid. The subsequent reduction of this carboxylic acid to the corresponding alcohol, this compound, represents a logical and efficient synthetic transformation.

The compound's utility as a key building block is highlighted in the synthesis of various pharmaceutical agents. For instance, it serves as a crucial intermediate in the preparation of Janus kinase (JAK) inhibitors, such as Baricitinib, which is used in the treatment of rheumatoid arthritis.[5] This application underscores the importance of this compound in modern drug development.

Synthesis and Experimental Protocols

The most common and direct route to this compound involves the reduction of its corresponding carboxylic acid precursor, N-Boc-azetidine-2-carboxylic acid.

General Synthesis Pathway

Caption: General synthesis of this compound.

Detailed Experimental Protocol: Reduction of N-Boc-azetidine-2-carboxylic acid

This protocol is a representative procedure based on established chemical literature.[4]

Materials:

-

N-Boc-azetidine-2-carboxylic acid (1.45 g, 7.21 mmol)

-

Borane-methyl sulfide complex (10 M, 3 mL)

-

Anhydrous Tetrahydrofuran (THF) (12 mL)

-

Methanol (10 mL)

-

Dichloromethane (100 mL)

-

Water (40 mL x 3)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of N-Boc-azetidine-2-carboxylic acid (1.45 g, 7.21 mmol) in anhydrous THF (12 mL) at 0 °C, slowly add borane-methyl sulfide complex (10 M, 3 mL) dropwise.

-

Allow the reaction mixture to gradually warm to room temperature and stir for 3 hours.

-

Upon completion of the reaction, quench the reaction by the slow addition of methanol (10 mL) at 0 °C.

-

Dilute the reaction mixture with dichloromethane (100 mL).

-

Wash the organic phase with water (3 x 40 mL).

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield this compound as a colorless oil (1.25 g).[4]

Table 2: Key Experimental Parameters

| Parameter | Value |

| Starting Material | N-Boc-azetidine-2-carboxylic acid |

| Reducing Agent | Borane-methyl sulfide complex |

| Solvent | Anhydrous THF |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 3 hours |

| Workup | Methanol quench, liquid-liquid extraction |

| Product Form | Colorless oil |

| Reported Yield | 1.25 g (from 1.45 g starting material) |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis.

Conclusion

This compound stands as a testament to the progress in synthetic organic chemistry and the strategic design of molecular building blocks. While its initial discovery may not be a single, celebrated event, its history is woven into the fabric of modern medicinal chemistry. The straightforward and efficient synthesis, coupled with its versatile reactivity, ensures its continued importance in the development of novel therapeutics. This guide provides the essential technical information for researchers to effectively utilize this valuable compound in their scientific endeavors.

References

- 1. 161511-85-9[(S)-1-Boc-2-Azetidinemethanol]- Acmec Biochemical [acmec.com.cn]

- 2. 161511-85-9 Cas No. | (S)-1-Boc-2-azetidinemethanol | Apollo [store.apolloscientific.co.uk]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of N-Boc-2-hydroxymethylazetidine: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of N-Boc-2-hydroxymethylazetidine, a critical building block for researchers, scientists, and drug development professionals. Understanding these core physicochemical properties is paramount for its effective storage, handling, and application in synthetic chemistry and pharmaceutical development. This document outlines predicted solubility in common laboratory solvents, expected stability under various conditions, and detailed experimental protocols for empirical determination.

Core Physicochemical Properties: An Overview

N-Boc-2-hydroxymethylazetidine is comprised of a four-membered azetidine ring, a hydroxymethyl group, and a tert-butyloxycarbonyl (Boc) protecting group. The interplay of these structural features dictates its solubility and stability profile. The bulky, non-polar Boc group generally decreases aqueous solubility while enhancing solubility in organic solvents. The polar hydroxymethyl group and the nitrogen heteroatom contribute to potential hydrogen bonding. The strained azetidine ring, while a valuable scaffold, can be susceptible to ring-opening under certain conditions.

Predicted Solubility Profile

While extensive quantitative solubility data for N-Boc-2-hydroxymethylazetidine is not widely published, a qualitative and predictive solubility profile can be constructed based on the principles of "like dissolves like" and the known behavior of similarly functionalized molecules. The Boc group significantly increases lipophilicity compared to the parent 2-hydroxymethylazetidine.

Table 1: Predicted Solubility of N-Boc-2-hydroxymethylazetidine in Common Laboratory Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydrophobic Boc group reduces affinity for polar, hydrogen-bonding solvents. The hydroxymethyl group may provide some limited solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | These solvents can effectively solvate the molecule without the steric hindrance associated with hydrogen bond donation to the protected amine. |